molecular formula C8H7ClO2 B193341 Methyl 4-chlorobenzoate CAS No. 1126-46-1

Methyl 4-chlorobenzoate

Cat. No.: B193341
CAS No.: 1126-46-1
M. Wt: 170.59 g/mol
InChI Key: LXNFVVDCCWUUKC-UHFFFAOYSA-N
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Description

Methyl 4-chlorobenzoate is an organic compound with the molecular formula C8H7ClO2. It is a colorless to white crystalline solid that is used in various chemical reactions and industrial applications. The compound is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a chlorine atom, and the carboxyl group is esterified with methanol.

Mechanism of Action

Target of Action

Methyl 4-chlorobenzoate (C8H7ClO2) is a chemical compound that is primarily used in organic synthesis It is known to interact with various enzymes and catalysts in different reactions .

Mode of Action

This compound undergoes various chemical reactions depending on the context. For instance, it undergoes room temperature Pd-mediated hydrodehalogenation with KF and polymethylhydrosiloxane (PMHS) to yield methyl benzoate . It also undergoes Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it is involved in. For instance, in the Suzuki-Miyaura coupling reaction, it contributes to the formation of biaryl compounds, which are important in pharmaceuticals and materials science .

Pharmacokinetics

Its metabolism and excretion would depend on the specific enzymes present in the body .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific reactions it is involved in. In the Suzuki-Miyaura coupling reaction, for example, it contributes to the formation of biaryl compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its reactivity in the Suzuki-Miyaura coupling reaction is enhanced by the presence of a palladium catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chlorobenzoate can be synthesized through the esterification of 4-chlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion.

Industrial Production Methods: In industrial settings, this compound is produced by the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality.

Types of Reactions:

Common Reagents and Conditions:

    Hydrodehalogenation: Palladium catalysts, polymethylhydrosiloxane, potassium fluoride.

    Suzuki-Miyaura Coupling: Phenylboronic acid, bis-carbene palladium complex catalysts.

Major Products Formed:

    Hydrodehalogenation: Methyl benzoate.

    Suzuki-Miyaura Coupling: Methyl (4-phenyl)benzoate.

Scientific Research Applications

Methyl 4-chlorobenzoate is used in various scientific research applications, including:

Comparison with Similar Compounds

    Methyl 4-bromobenzoate: Similar in structure but with a bromine atom instead of chlorine.

    Methyl 4-iodobenzoate: Contains an iodine atom in place of chlorine.

    Methyl 4-fluorobenzoate: Contains a fluorine atom instead of chlorine.

Uniqueness: Methyl 4-chlorobenzoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-chlorobenzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNFVVDCCWUUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
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DSSTOX Substance ID

DTXSID5022148
Record name Methyl p-chlorobenzoate
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Molecular Weight

170.59 g/mol
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CAS No.

1126-46-1
Record name Methyl 4-chlorobenzoate
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Record name Methyl 4-chlorobenzoate
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Record name Methyl 4-chlorobenzoate
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Record name Benzoic acid, 4-chloro-, methyl ester
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Record name Methyl p-chlorobenzoate
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Record name Methyl 4-chlorobenzoate
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Record name METHYL 4-CHLOROBENZOATE
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Synthesis routes and methods

Procedure details

An excess solution of diazomethane in ether was slowly added to an ice-cooled and stirred solution of p-chlorobenzoic acid (6.2 g, 39.6 mmol) in 50 ml of ether and the mixture was concentrated. The residue was recrystallized from 5 ml of MeOH to give a white crystalline product of methyl p-chlorobenzoate (4.8 g, 28.2 mmol, yield 71%). m.p. 42.0°-43.0° C. (recrystallized from methanol)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes methyl 4-chlorobenzoate useful in synthetic chemistry?

A1: this compound is a versatile building block in organic synthesis due to its reactivity towards nucleophilic substitution reactions. The presence of the chlorine atom allows for further functionalization through various cross-coupling reactions, leading to the formation of more complex molecules. [, ] For instance, it has been successfully employed in the synthesis of biphenyl compounds via palladium-catalyzed cross-coupling reactions. []

Q2: How does the position of the chlorine atom influence the reactivity of methyl chlorobenzoates?

A2: Studies on the reactivity of methyl chlorobenzoate isomers with trimethylstannyl anions revealed that the position of the chlorine atom significantly influences its reactivity. The para-substituted isomer, this compound, exhibits higher reactivity compared to the meta isomer. This difference in reactivity is attributed to the energetic properties of the transition states involved in the radical nucleophilic substitution (SRN1) mechanism. []

Q3: Can you elaborate on the role of this compound in the context of carboxylesterase research?

A3: Research on family VIII carboxylesterases explored the use of this compound as a starting material for enzymatic amidation reactions. The study demonstrated that the enzyme EstCE1 could catalyze the irreversible amidation of amines with this compound in an aqueous environment. This finding highlights the potential of specific enzymes to facilitate the synthesis of pharmaceutical compounds like moclobemide, utilizing this compound as a precursor. []

Q4: Has the crystal structure of this compound been determined?

A4: Yes, the crystal structure of this compound has been determined. [] Interestingly, it is isostructural with methyl 4-iodobenzoate but not with this compound. The crystal packing is characterized by a short Br⋯O inter­action. []

Q5: Are there any known photodegradation products of compounds related to this compound?

A5: Research on fenofibrate, a drug structurally similar to this compound, revealed its photolability. Upon irradiation, fenofibrate degrades into several photoproducts, including 4-chloroperbenzoic acid and this compound. [] This highlights the importance of considering potential photodegradation pathways and products for compounds containing similar structural motifs.

Q6: Are there any computational studies related to methyl chlorobenzoates?

A6: Yes, theoretical studies have been conducted to investigate the regioselectivity of methyl chlorobenzoate analogues in reactions with trimethylstannyl anions. These studies successfully explained the observed reactivity patterns based on the energetic properties of the transition states involved in the radical anion formation. []

Q7: Are there green chemistry approaches being explored with this compound?

A7: Researchers are actively exploring greener synthetic methodologies involving this compound. One study focused on optimizing the Suzuki-Miyaura cross-coupling reaction using this compound as a substrate. [] The research aimed to achieve milder reaction conditions by utilizing a weak inorganic base and an ethanol/water solvent system, aligning with the principles of green chemistry. []

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